molecular formula C28H35N3O4S B2995327 2-((2-(4-ethoxyphenyl)-2-oxoethyl)thio)-N-isobutyl-3-isopentyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide CAS No. 1113136-19-8

2-((2-(4-ethoxyphenyl)-2-oxoethyl)thio)-N-isobutyl-3-isopentyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B2995327
CAS No.: 1113136-19-8
M. Wt: 509.67
InChI Key: MVNHZSLBHLWTON-UHFFFAOYSA-N
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Description

The compound 2-((2-(4-ethoxyphenyl)-2-oxoethyl)thio)-N-isobutyl-3-isopentyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a quinazoline derivative characterized by a 3,4-dihydroquinazolin-4-one core. Key structural features include:

  • A thioether linkage (-S-) connecting the quinazoline core to a 2-(4-ethoxyphenyl)-2-oxoethyl group.
  • N-isobutyl and 3-isopentyl substituents, enhancing lipophilicity and steric bulk.
  • A 7-carboxamide group, which may influence solubility and hydrogen-bonding interactions.

This scaffold is structurally analogous to pharmacologically active quinazoline derivatives, which are often explored for kinase inhibition or anticancer activity .

Properties

IUPAC Name

2-[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl-3-(3-methylbutyl)-N-(2-methylpropyl)-4-oxoquinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H35N3O4S/c1-6-35-22-10-7-20(8-11-22)25(32)17-36-28-30-24-15-21(26(33)29-16-19(4)5)9-12-23(24)27(34)31(28)14-13-18(2)3/h7-12,15,18-19H,6,13-14,16-17H2,1-5H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVNHZSLBHLWTON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)CSC2=NC3=C(C=CC(=C3)C(=O)NCC(C)C)C(=O)N2CCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H35N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Quinazoline-Based Analogs

Ethyl 2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetate (Compound 3, )
  • Core structure : 3-phenyl-3,4-dihydroquinazolin-4-one.
  • Key differences : Lacks the 7-carboxamide and branched alkyl substituents (isobutyl/isopentyl) present in the target compound. Instead, it has an ethyl ester group at the thioether side chain.
  • Synthesis: Derived from anthranilic acid via a thioxoquinazolinone intermediate .
N-(4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide (Compound 5, )
  • Core structure: Similar quinazolinone core but fused with a thiazolidinone ring.
  • Functional groups : A thioxo group (-C=S) and acetamide linkage, differing from the target compound’s oxoethyl and carboxamide groups.
  • Reactivity: The thiazolidinone moiety may confer distinct electronic properties compared to the target’s ethoxyphenyl group .

Thiophene- and Dihydropyridine-Based Analogs

AZ331 ()
  • Structure: 5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide.
  • Key similarities : Contains a thioether-linked 2-oxoethyl group and a carboxamide substituent, mirroring the target compound’s side chain.
  • Differences : Dihydropyridine core vs. quinazoline, with furyl and methoxyphenyl substituents altering electronic and steric profiles .
Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (Compound 6o, )
  • Structure: Tetrahydrobenzo[b]thiophene core with an ethoxy-oxoethylamino side chain.
  • Functional groups: The amino-oxoethyl group differs from the target’s thioether linkage but shares a similar oxoethyl motif.
  • Synthesis : Petasis multicomponent reaction in HFIP solvent, yielding 22% after purification .

Physicochemical and Spectroscopic Properties

NMR Profiling ()

  • Region-specific shifts : Substituents at positions 29–36 and 39–44 cause distinct chemical shift changes in analogs (e.g., AZ331 vs. target compound) due to altered electronic environments .
  • Target compound prediction : The ethoxyphenyl group would deshield nearby protons (δ ~6.8–7.4 ppm), while the isopentyl chain may show upfield shifts (δ ~0.8–1.5 ppm) .

Lipophilicity and Solubility

  • Target compound : High logP due to isopentyl/isobutyl groups; carboxamide may mitigate insolubility.
  • Analog comparison : Compound 6o () has lower lipophilicity (ethyl ester vs. branched alkyl) but similar solubility challenges .

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